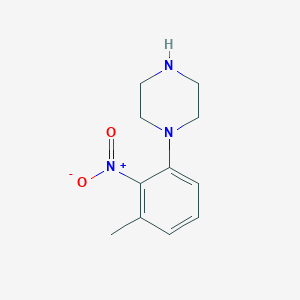
1-(3-Methyl-2-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methyl-2-nitrophenyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-2-nitrophenyl)piperazine typically involves the reaction of 3-methyl-2-nitroaniline with piperazine. The reaction is carried out under controlled conditions, often using solvents like ethanol or methanol. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.
化学反応の分析
Types of Reactions: 1-(3-Methyl-2-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed:
Reduction: 1-(3-Methyl-2-aminophenyl)piperazine.
Substitution: Various N-substituted piperazine derivatives.
科学的研究の応用
1-(3-Methyl-2-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Methyl-2-nitrophenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological effects.
類似化合物との比較
- 1-(4-Nitrophenyl)piperazine
- 1-(2-Nitrophenyl)piperazine
- 1-(3-Methylphenyl)piperazine
Comparison: 1-(3-Methyl-2-nitrophenyl)piperazine is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives.
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
1-(3-methyl-2-nitrophenyl)piperazine |
InChI |
InChI=1S/C11H15N3O2/c1-9-3-2-4-10(11(9)14(15)16)13-7-5-12-6-8-13/h2-4,12H,5-8H2,1H3 |
InChIキー |
RJJSUNBXZUYGOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N2CCNCC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


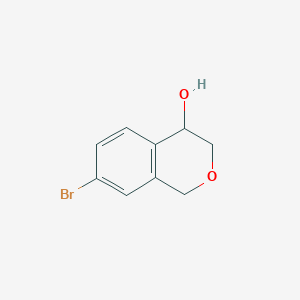
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
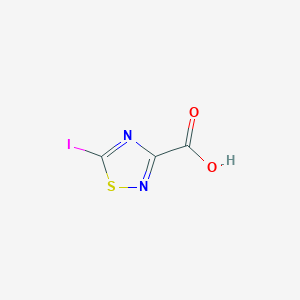
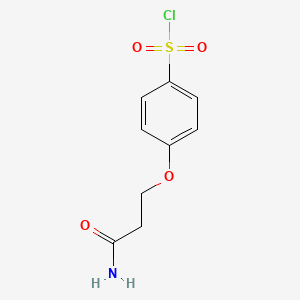
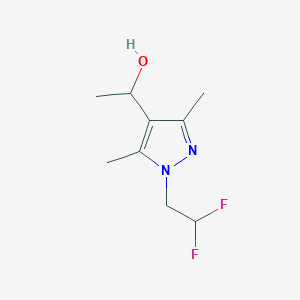
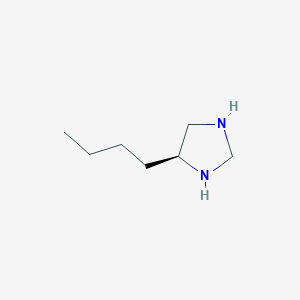
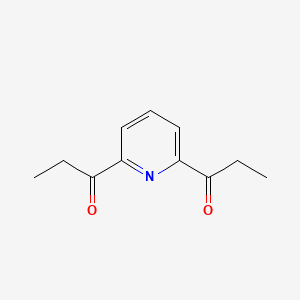
![4,4,18,18-tetrakis(4-hexylphenyl)-3,17-dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene](/img/structure/B12834593.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12834595.png)
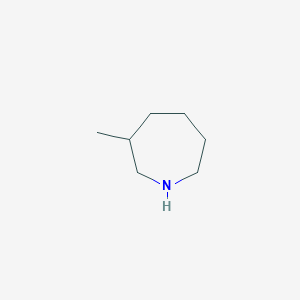
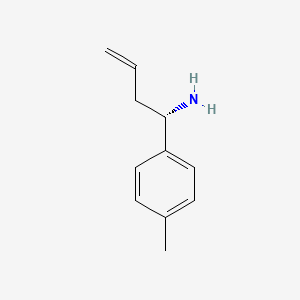
![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)
![5,6-Dihydrocyclopenta[d][1,2,3]triazol-1(4H)-amine](/img/structure/B12834623.png)

